7-Bromo-1H-indol-3-amine
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Overview
Description
7-Bromo-1H-indol-3-amine is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals This compound is characterized by the presence of a bromine atom at the 7th position and an amino group at the 3rd position of the indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-1H-indol-3-amine typically involves the bromination of indole derivatives followed by amination. One common method is the bromination of 1H-indole-3-amine using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-1H-indol-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding hydrazines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl or vinyl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction Reactions: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed:
Substitution Products: Various substituted indole derivatives depending on the nucleophile used.
Oxidation Products: Nitro-indole derivatives.
Reduction Products: Hydrazine derivatives.
Scientific Research Applications
7-Bromo-1H-indol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 7-Bromo-1H-indol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or enzymes involved in cell signaling pathways, thereby exerting its anticancer or antimicrobial effects.
Comparison with Similar Compounds
7-Bromo-1H-indole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an amino group.
7-Bromo-1H-indole-3-ethanol: Contains an ethanol group at the 3rd position.
7-Bromo-1H-indole-3-acetonitrile: Contains an acetonitrile group at the 3rd position.
Uniqueness: 7-Bromo-1H-indol-3-amine is unique due to the presence of the amino group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C8H7BrN2 |
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Molecular Weight |
211.06 g/mol |
IUPAC Name |
7-bromo-1H-indol-3-amine |
InChI |
InChI=1S/C8H7BrN2/c9-6-3-1-2-5-7(10)4-11-8(5)6/h1-4,11H,10H2 |
InChI Key |
SQXBVECSSBKUPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)NC=C2N |
Origin of Product |
United States |
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